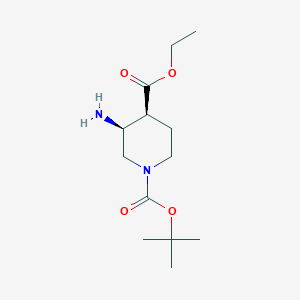

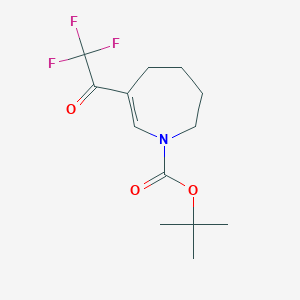

![molecular formula C21H20FN5O3 B2698000 2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1009352-26-4](/img/structure/B2698000.png)

2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It contains a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system containing a pyrrole and a 1,2,3-triazole . The molecular weight of a similar compound is reported to be 405.45 .

Synthesis Analysis

The synthesis of such compounds often involves the use of click chemistry, a popular approach for the synthesis of 1,2,3-triazoles . Ultrasonic-assisted synthesis has also been reported for the synthesis of related compounds . The synthesis of 1,2,3-triazoles can be broadly divided into four categories .Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It is a surprisingly stable structure compared to other organic compounds with three adjacent nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of such compounds could involve the triazole ring or the other functional groups present in the molecule. For example, the triazole ring protons can show signals in NMR spectroscopy .Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Wissenschaftliche Forschungsanwendungen

Tetrel Bonding Interactions

One study explores the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including interactions similar to those of the query compound. These compounds establish self-assembled dimers through O⋯π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms in molecules. The study provides insights into how substituents influence nucleophilic/electrophilic interactions, affecting the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Mechanistic Aspects of Cyclization

Another research examines the cyclization of triazenes, proposing a carbene mechanistic pathway for cyclization to isoindazoles. This study, while not directly related to the query compound, shares insights into similar structural motifs' cyclization mechanisms under thermal and copper-mediated conditions (Kimball et al., 2002).

Potential Pesticides

Research on N-derivatives of phenoxyacetamide, closely related in structure to the query compound, characterizes these compounds as potential pesticides. X-ray powder diffraction provided detailed structural information, crucial for understanding the compound's applications in agricultural science (Olszewska et al., 2011).

Antioxidant Activity

A study on novel dihydro-1H-1,2,4-triazol-5-one derivatives reports the synthesis and evaluation of these compounds for antioxidant activities. These findings highlight the potential of similar structures, including the query compound, in developing antioxidant agents (Yüksek et al., 2015).

Anticonvulsant and Antidepressant Activities

Research into pyrido[2,3-d]pyrimidine derivatives for their anticonvulsant and antidepressant activities provides a template for understanding how structural features of compounds like the query chemical might influence neurological activity (Zhang et al., 2016).

Ligand Protein Interactions and Photovoltaic Efficiency

A study on benzothiazolinone acetamide analogs delves into their spectroscopic properties, ligand-protein interactions, and potential application in dye-sensitized solar cells (DSSCs). The research offers insights into the multifaceted applications of structurally complex compounds in both biological and material sciences (Mary et al., 2020).

Wirkmechanismus

Target of Action

The compound contains a 1,2,3-triazole ring, which is a common motif in many bioactive compounds . Compounds containing this motif often interact with various enzymes and receptors in the body, but the specific target would depend on the other functional groups present in the molecule.

Mode of Action

The 1,2,3-triazole ring can participate in various types of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking . These interactions can influence the binding of the compound to its target.

Biochemical Pathways

The impact on biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The pharmacokinetic properties of the compound would depend on its chemical structure. For example, the presence of the 1,2,3-triazole ring could potentially enhance the compound’s stability, as this ring is resistant to metabolism .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme that is essential for cell growth, it could potentially have antiproliferative effects .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s binding to its target could be influenced by the pH of the environment .

Zukünftige Richtungen

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Eigenschaften

IUPAC Name |

2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c1-12-7-13(2)9-16(8-12)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-10-14-3-5-15(22)6-4-14/h3-9,18-19H,10-11H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYRJMWZSMJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)

![N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide](/img/structure/B2697928.png)

![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2697929.png)

![3-[(oxolan-2-yl)methyl]morpholine](/img/structure/B2697932.png)

![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B2697934.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2697935.png)

![3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2697937.png)

![N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2697938.png)